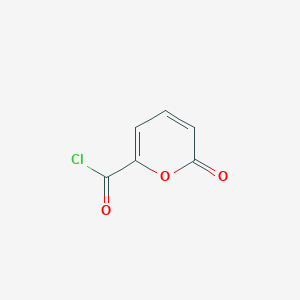
2-Oxo-2H-pyran-6-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2H-pyran-6-carbonyl chloride is a chemical compound with the molecular formula C₆H₃ClO₃. It is a derivative of 2-pyrone, a six-membered conjugated cyclic ester. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Oxo-2H-pyran-6-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-oxo-2H-pyran-6-carboxylic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the efficient conversion of starting materials to the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2H-pyran-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Addition Reactions: It can participate in addition reactions with compounds containing double bonds.
Cyclization Reactions: It can be used in cyclization reactions to form complex ring structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organotin reagents, amines, and alcohols. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and reactions are typically carried out at room temperature or under reflux .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield amides, while reactions with alcohols can produce esters .
Aplicaciones Científicas De Investigación
2-Oxo-2H-pyran-6-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-oxo-2H-pyran-6-carbonyl chloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of new chemical structures. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-2H-pyran-5-carbonyl chloride: Another derivative of 2-pyrone with similar reactivity.
Methyl 2-oxo-2H-pyran-3-carboxylate: A related compound used in similar applications.
Uniqueness
2-Oxo-2H-pyran-6-carbonyl chloride is unique due to its specific reactivity and the types of products it can form. Its position of the carbonyl group and the presence of the chloride make it particularly useful in certain synthetic applications .
Propiedades
Número CAS |
75611-67-5 |
|---|---|
Fórmula molecular |
C6H3ClO3 |
Peso molecular |
158.54 g/mol |
Nombre IUPAC |
6-oxopyran-2-carbonyl chloride |
InChI |
InChI=1S/C6H3ClO3/c7-6(9)4-2-1-3-5(8)10-4/h1-3H |
Clave InChI |
OCPFIIMBPCKJMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)OC(=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(2-Methylphenyl)ethyl]aniline](/img/structure/B13949107.png)

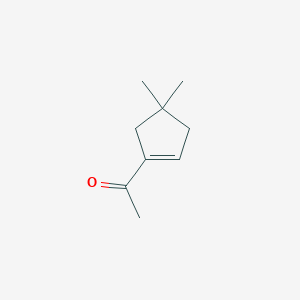
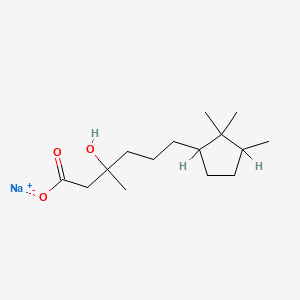
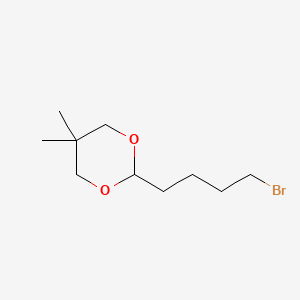

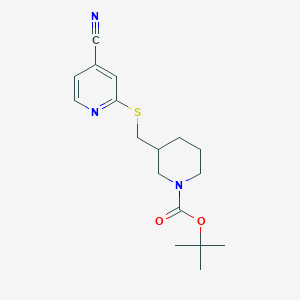


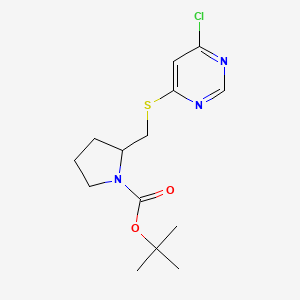
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B13949166.png)
![2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13949170.png)

